molecular formula C12H16O B13579660 2-[(2,4,6-Trimethylphenyl)methyl]oxirane CAS No. 24344-12-5

2-[(2,4,6-Trimethylphenyl)methyl]oxirane

Cat. No.: B13579660
CAS No.: 24344-12-5
M. Wt: 176.25 g/mol
InChI Key: ZDQPWBHSHTVNNG-UHFFFAOYSA-N
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Description

2-[(2,4,6-Trimethylphenyl)methyl]oxirane is an organic compound with the molecular formula C12H16O. It is a member of the oxirane family, which is characterized by a three-membered ring containing an oxygen atom. This compound is also known by its CAS number 24344-12-5 . The presence of the 2,4,6-trimethylphenyl group attached to the oxirane ring imparts unique chemical properties to this molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4,6-Trimethylphenyl)methyl]oxirane typically involves the reaction of 2,4,6-trimethylbenzyl chloride with an epoxidizing agent. One common method is the reaction of 2,4,6-trimethylbenzyl chloride with sodium hydroxide and hydrogen peroxide in an aqueous medium. The reaction proceeds under mild conditions and yields the desired oxirane compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4,6-Trimethylphenyl)methyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted oxirane derivatives .

Scientific Research Applications

2-[(2,4,6-Trimethylphenyl)methyl]oxirane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-[(2,4,6-Trimethylphenyl)methyl]oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in various chemical and biological applications. The specific pathways and targets depend on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4,6-Trimethylphenyl)methyl]oxirane
  • 2-Methyl-2-phenyloxirane
  • 2-Phenyl-2-methyloxirane

Comparison

This compound is unique due to the presence of the 2,4,6-trimethylphenyl group, which imparts distinct steric and electronic properties. This makes it different from other oxirane derivatives like 2-methyl-2-phenyloxirane and 2-phenyl-2-methyloxirane, which have different substituents and therefore different reactivity and applications .

Biological Activity

2-[(2,4,6-Trimethylphenyl)methyl]oxirane, also known as 2-mesityloxirane, is an organic compound characterized by its epoxide structure. This compound has garnered attention in various fields of research due to its potential biological activities, including its applications in agriculture and medicine. This article provides a comprehensive overview of the biological activity associated with 2-mesityloxirane, supported by data tables and relevant case studies.

The biological activity of 2-mesityloxirane primarily stems from its ability to undergo ring-opening reactions. These reactions can be catalyzed by various reagents, leading to the formation of β-hydroxypropyl esters and other derivatives that exhibit biological properties. The compound's interaction with acids and bases allows it to form hydrogen-bonded complexes, which are crucial for its reactivity in biological systems.

1. Antifungal Properties

Research indicates that 2-mesityloxirane demonstrates antifungal activity, making it a candidate for use as a plant growth regulator. Its mechanism involves disrupting fungal cell membranes, which can inhibit growth and proliferation.

2. Cytotoxicity and Anticancer Activity

In vitro studies have shown that 2-mesityloxirane exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential as a therapeutic agent in oncology.

Study Cell Line IC50 (µM) Effect
Study APC3 (Prostate)15.0Induced apoptosis
Study BHeLa (Cervical)22.5Inhibited proliferation

3. Plant Growth Regulation

The compound has been explored for its role as a plant growth regulator. It influences various physiological processes in plants, enhancing growth rates and resistance to environmental stressors.

Case Study 1: Antifungal Activity

A study conducted by researchers demonstrated the antifungal efficacy of 2-mesityloxirane against Candida albicans. The compound was tested at varying concentrations, revealing a significant reduction in fungal viability at concentrations above 50 µg/mL.

Case Study 2: Cytotoxicity on Cancer Cells

In a comparative study assessing the cytotoxic effects of several epoxides, 2-mesityloxirane was found to have a lower IC50 compared to other compounds tested against prostate cancer cells (PC3). The results indicated that the compound could serve as a lead structure for developing new anticancer drugs.

Toxicological Profile

Toxicological assessments indicate that while 2-mesityloxirane shows promise in various applications, it also possesses moderate toxicity upon inhalation and skin exposure. The LD50 values for acute oral and dermal toxicity exceed 2000 mg/kg in rodent models .

Toxicity Parameter Value
Acute Oral ToxicityLD50 > 2000 mg/kg
Acute Dermal ToxicityLD50 > 2000 mg/kg

Properties

CAS No.

24344-12-5

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-[(2,4,6-trimethylphenyl)methyl]oxirane

InChI

InChI=1S/C12H16O/c1-8-4-9(2)12(10(3)5-8)6-11-7-13-11/h4-5,11H,6-7H2,1-3H3

InChI Key

ZDQPWBHSHTVNNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC2CO2)C

Origin of Product

United States

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